![molecular formula C13H14O3 B2450499 methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate CAS No. 7430-89-9](/img/structure/B2450499.png)
methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate
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Description
“Methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate” is a chemical compound with the molecular formula C13H14O3 . It is an important pharmaceutical raw material that is a by-product of the ezetimibe preparation process .
Synthesis Analysis
The synthesis of this compound involves adding the compound (15.5 g) to a solution of 2N hydrochloric acid (620 mL) and methanol (620 mL), protecting with argon, and reacting at 60°C for 0.5 hours .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
The synthesis of pyrrole-3-carboxylic acid amides is of significant interest due to their central role in successful drugs like Atorvastatin and Sunitinib. Methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate can serve as a precursor for such amides. Additionally, structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids have shown antimalarial and HIV-1 protease inhibitory activities .
Green Chemistry and Sustainable Synthesis
Methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate can participate in green synthetic methodologies. For instance, it can be used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines, which exhibit good to excellent yields. These compounds find applications in drug discovery and agrochemical research .
Multicomponent Reactions (MCRs)
Researchers have explored multicomponent reactions to synthesize structurally diverse compounds. Methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate can be involved in MCRs, leading to the formation of valuable products. For example, MCRs using arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid as starting reagents have been successful .
Antibacterial and Antitubercular Activities
Although specific studies on this compound are limited, its derivatives may exhibit biological potential. Researchers have prepared derivatives with 1,3,4-oxadiazole moieties, which were investigated for their in vitro antitubercular activity. Further exploration of antibacterial properties could be valuable .
properties
IUPAC Name |
methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-12(14)8-10-7-6-9-4-2-3-5-11(9)13(10)15/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGWCLZVVXSVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate |
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